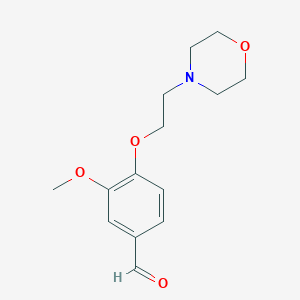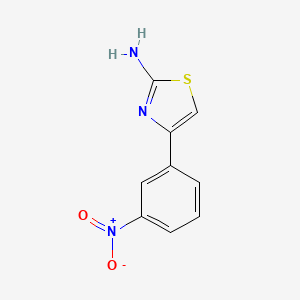
2-Methyl-1,3-benzothiazol-6-ol
Overview
Description
2-Methyl-1,3-benzothiazol-6-ol is a white solid . It has been used in the preparation of G protein-biased D2 dopamine receptor partial agonists .
Synthesis Analysis
The synthesis of 2-Methyl-1,3-benzothiazol-6-ol involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A novel and facile methodology for the synthesis of 2-substituted benzothiazole derivatives was established by Lima and co-workers .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,3-benzothiazol-6-ol is C8H7NOS . The InChI code is 1S/C8H8NOS/c1-5-9-7-3-2-6 (10)4-8 (7)11-5/h2-4,10-11H,1H3 .Chemical Reactions Analysis
2-Methyl-1,3-benzothiazol-6-ol has been used as a reactant for the preparation of G protein-biased D2 dopamine receptor partial agonists . It has also been involved in various chemical reactions .Physical And Chemical Properties Analysis
2-Methyl-1,3-benzothiazol-6-ol is a white solid with a melting point of 137-140 °C . It is insoluble in water but soluble in organic solvents such as alcohol and ether .Scientific Research Applications
Pharmaceutical Research
2-Methyl-1,3-benzothiazol-6-ol serves as a core structure in pharmaceutical research due to its bioactive properties. It’s often used as a scaffold for developing new drugs with potential antibacterial, antifungal, and anticancer activities .
Material Science
In material science, this compound is explored for its utility in creating novel materials with specific fluorescence properties. These materials can be applied in the development of organic light-emitting diodes (OLEDs) and other electroluminescent devices .
Agricultural Chemistry
As a plant growth regulator, 2-Methyl-1,3-benzothiazol-6-ol can be used to enhance crop yields. It’s also studied for its potential as a pesticide, offering a more environmentally friendly alternative to traditional chemicals .
Biochemical Research
This compound is a subject of biochemical research for its role as an enzyme inhibitor. It’s particularly relevant in studies aiming to understand and control metabolic pathways in both plants and animals .
Green Chemistry
The synthesis of 2-Methyl-1,3-benzothiazol-6-ol aligns with the principles of green chemistry. Researchers are interested in developing sustainable methods for its production, minimizing the use of hazardous substances and reducing environmental impact .
Analytical Chemistry
In analytical chemistry, 2-Methyl-1,3-benzothiazol-6-ol is used as a reagent for various chemical analyses. Its reactivity and specificity make it suitable for detecting and quantifying other substances .
Medical Imaging
Due to its fluorescent properties, this compound is being investigated for use in medical imaging techniques. It could potentially improve the visualization of biological tissues during diagnostic procedures .
Antioxidant Research
Researchers are exploring the antioxidant capacity of 2-Methyl-1,3-benzothiazol-6-ol. Its ability to neutralize free radicals may lead to applications in preventing oxidative stress-related diseases .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with the target being dpre1 . It’s also suggested that this compound could be a useful reactant for the preparation of G protein-biased D2 dopamine receptor partial agonists .
Mode of Action
Benzothiazole derivatives have been found to exhibit different modes of action based on aryl group substitution .
Biochemical Pathways
Benzothiazole derivatives have been found to have a wide range of biological applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (16622) and predicted pKa (868) suggest that it may have good bioavailability .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity that has proven it vital for the investigation of novel therapeutics . Therefore, the future directions of 2-Methyl-1,3-benzothiazol-6-ol could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry.
properties
IUPAC Name |
2-methyl-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFBPPIQUBJMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353931 | |
| Record name | 2-Methyl-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68867-18-5 | |
| Record name | 2-Methyl-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXY-2-METHYLBENZOTHIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)




